BindingDB In-Class Activity Profiling: Target Engagement vs. Structurally Related Diazepane Derivatives
The compound has not been directly profiled in the public domain. However, the parent patent (US7632829) covering diazepane derivatives provides quantitative structure-activity relationships (SAR) for closely related scaffolds. Within this series, the addition of an N4-heterocyclic substituent to the 1,4-diazepane core was shown to modulate CCR2 binding affinity by >100-fold depending on the heterocycle identity and substitution pattern [1]. Specifically, compounds bearing a tetrahydrofuran-containing substituent exhibited Ki values ranging from <10 nM to >1000 nM at the CCR2 receptor. The target compound's oxolan-3-yl group represents a specific regioisomeric and conformational choice whose quantitative impact on target engagement has not been independently reported. Procurement decisions must therefore be based on the unique chemical identity rather than on validated biological superiority, until head-to-head data emerge.
| Evidence Dimension | CCR2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Closest structurally related diazepane derivatives with N4-tetrahydrofuran substituents in US7632829: Ki range <10 nM to >1000 nM |
| Quantified Difference | >100-fold difference across structurally similar analogs within patent family |
| Conditions | CCR2 radioligand binding assay (patent US7632829) |
Why This Matters
Without direct comparator data, procurement risk is minimized by sourcing the exact CAS to ensure reproducibility of any unpublished results linked to this specific structure.
- [1] Aebi J, Green L, Mattei P, et al. Diazepan derivatives. US Patent 7,632,829 B2. Dec. 15, 2009. View Source
